(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
CAS No.: 2098011-21-1
Cat. No.: VC3201414
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098011-21-1 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (2-amino-2-azaspiro[4.4]nonan-4-yl)methanol |
| Standard InChI | InChI=1S/C9H18N2O/c10-11-5-8(6-12)9(7-11)3-1-2-4-9/h8,12H,1-7,10H2 |
| Standard InChI Key | HITXICOUJAUQND-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)CN(CC2CO)N |
| Canonical SMILES | C1CCC2(C1)CN(CC2CO)N |
Introduction
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is a complex organic compound with a unique structure, featuring a spiro ring system and an amino group. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry and organic synthesis. Despite its potential applications, detailed information about this compound is limited, and comprehensive research findings are scarce.
Chemical Formula and Molecular Weight
-
Chemical Formula: C11H20N2O
-
Molecular Weight: 196.29 g/mol
Synthesis Methods
The synthesis of (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol involves several steps, typically starting from simpler precursors. Common methods include:
-
Cyclization Reactions: Formation of the spiro ring system through intramolecular cyclization reactions.
-
Amination and Hydroxymethylation: Introduction of the amino and hydroxymethyl groups through nucleophilic substitution or addition reactions.
Example Synthesis Pathway
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of spiro ring | High temperature, acidic conditions |
| 2 | Introduction of amino group | Nucleophilic substitution with ammonia |
| 3 | Hydroxymethylation | Formaldehyde addition in basic medium |
Applications and Potential Uses
While specific applications of (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol are not widely documented, compounds with similar structures have been explored in medicinal chemistry for their potential biological activities, such as:
-
Pharmacological Activity: Potential as a scaffold for drug design, particularly for central nervous system targets.
-
Organic Synthesis: Useful as a building block for more complex molecules due to its reactive functional groups.
Safety and Handling
Handling (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol requires standard laboratory precautions due to its potential reactivity and unknown toxicity. It is advisable to use protective equipment and follow established protocols for organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume